molecular formula C16H13FO3 B14894301 (4'-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester

(4'-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester

Cat. No.: B14894301
M. Wt: 272.27 g/mol
InChI Key: CEKDPEHLONPNMQ-UHFFFAOYSA-N
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Description

(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C16H13FO3 and a molecular weight of 272.2753 g/mol It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and an oxoacetic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and catalyst.

Industrial Production Methods

Industrial production of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H13FO3

Molecular Weight

272.27 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)phenyl]-2-oxoacetate

InChI

InChI=1S/C16H13FO3/c1-2-20-16(19)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3

InChI Key

CEKDPEHLONPNMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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